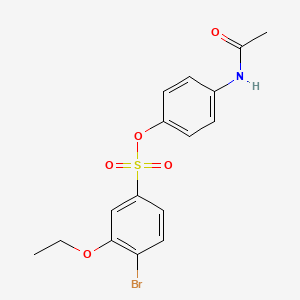

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate, also known as AEBSF, is a serine protease inhibitor that is commonly used in biochemical and physiological research. This compound is widely recognized for its ability to inhibit proteases, which are enzymes that break down proteins into smaller peptides and amino acids. Proteases play a critical role in many cellular processes, including protein degradation, signal transduction, and immune response. AEBSF has been extensively studied for its ability to inhibit proteases in a variety of research applications.

Aplicaciones Científicas De Investigación

- Application : 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate can serve as a building block in green chemical pathways. Researchers have synthesized novel chalcone moieties using Ti/Al(OH)₃ and Fe/Al(OH)₃ nano-catalyzed pathways. Spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR, Mass, and elemental analysis) authenticate these synthesized molecules .

- Application : In-silico molecular docking studies revealed that 4-acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate exhibits excellent binding energy toward the EGFR receptor bearing quinazoline inhibitor (PDB ID: 1M17, Lapatinib). This suggests potential therapeutic applications .

- Application : UV-Vis and fluorescence spectroscopy measurements demonstrated significant effects on absorption and emission spectra due to the compound. Solvent polarity influenced the red shift maxima in emission spectra .

- Application : Al(OH)₃ catalysts, especially when modified with transition metals, enhance catalytic activity. These nanoparticles find applications in organic chemical reactions .

- Application : 4-Acetamidophenyl 4-bromo-3-ethoxybenzene-1-sulfonate (AITF) serves as a crystalline stable reagent for carboxylic acid activation. It has been successfully used in peptide, amide, and ester synthesis under mild conditions .

- Application : Cyclic voltammetry (CV) studies revealed the HOMO and LUMO values of the compound, indicating a D-π-A character. This suggests potential use in electronic devices .

Organic Synthesis and Green Chemistry

Molecular Docking Studies

UV-Vis and Fluorescence Spectroscopy

Catalysis and Nanoparticles

Activation of Carboxylic Acids

Charge Transfer Properties

Propiedades

IUPAC Name |

(4-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-14(8-9-15(16)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFAZEOTHDZLPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763205.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N,N-di(propan-2-yl)acetamide](/img/structure/B2763210.png)

![1-({1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2763217.png)

![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2763223.png)

![4-benzyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2763224.png)